molecular formula C18H13ClN4 B8316357 (4-Chloro-phenyl)-(6-indazol-1-yl-pyridin-2-yl)-amine

(4-Chloro-phenyl)-(6-indazol-1-yl-pyridin-2-yl)-amine

Cat. No.: B8316357
M. Wt: 320.8 g/mol
InChI Key: SGDLUZVNNSOSBZ-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-(6-indazol-1-yl-pyridin-2-yl)-amine is a useful research compound. Its molecular formula is C18H13ClN4 and its molecular weight is 320.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H13ClN4

Molecular Weight

320.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-indazol-1-ylpyridin-2-amine

InChI

InChI=1S/C18H13ClN4/c19-14-8-10-15(11-9-14)21-17-6-3-7-18(22-17)23-16-5-2-1-4-13(16)12-20-23/h1-12H,(H,21,22)

InChI Key

SGDLUZVNNSOSBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=CC(=N3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (325 mg, 8.12 mmol) was added to a solution of indazole (800 mg, 6.77 mmol) in N,N-dimethylformamide (10 mL) and stirred for 30 minutes. (4-Chloro-phenyl)-(6-fluoro-pyridin-2-yl)-amine (1.55 g, 6.77 mmol) was added and the reaction mixture was stirred at 80° C. overnight. The mixture was poured into a stirred ice-water solution and extracted with ethyl acetate. The combined organic phases were dried over magnesium sulphate, filtrated and concentrated in vacuo. The crude product was purified by column chromatography with ethyl acetate-heptane as eluent to give (4-chloro-phenyl)-(6-indazol-1-yl-pyridin-2-yl)-amine (230 mg, 11%) as an yellow solid. LC-ESI-HRMS of [M+H]+ shows 321.0901 Da. Calc. 321.090699 Da, dev. −1.9 ppm
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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